molecular formula C7H15N B13346861 Tert-butyl(propylidene)amine CAS No. 7020-81-7

Tert-butyl(propylidene)amine

Cat. No.: B13346861
CAS No.: 7020-81-7
M. Wt: 113.20 g/mol
InChI Key: WTXVHWJXWDLITB-UHFFFAOYSA-N
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Description

Tert-butyl(propylidene)amine, also known by its IUPAC name N-(tert-butyl)prop-1-en-1-amine, is an organic compound with the molecular formula C7H15N. It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl(propylidene)amine can be synthesized through several methods. One common method involves the reaction of tert-butylamine with propionaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{tert-butylamine} + \text{propionaldehyde} \rightarrow \text{this compound} ]

Another method involves the use of phase-transfer catalysis, where tert-butylamine reacts with a suitable alkylating agent in the presence of a phase-transfer catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(propylidene)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitriles, primary amines, secondary amines, and various substituted derivatives .

Scientific Research Applications

Tert-butyl(propylidene)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl(propylidene)amine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl(propylidene)amine is unique due to its combination of steric hindrance from the tert-butyl group and the reactivity of the propylidene group. This makes it a versatile intermediate in organic synthesis and a valuable tool in various chemical and biological studies .

Properties

CAS No.

7020-81-7

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N-tert-butylpropan-1-imine

InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h6H,5H2,1-4H3

InChI Key

WTXVHWJXWDLITB-UHFFFAOYSA-N

Canonical SMILES

CCC=NC(C)(C)C

Origin of Product

United States

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